(2E)-hexacosenoyl-CoA

X-linked adrenoleukodystrophy ABCD1 transporter deficiency VLCFA-CoA lipidomics

Select (2E)-hexacosenoyl-CoA as your analytical standard to ensure disease-relevant quantification in X-linked adrenoleukodystrophy (X-ALD) research. This trans-2-hexacosenoyl-CoA (C26:1-CoA) is the single most accumulated very long-chain fatty acyl-CoA in ABCD1-deficient cells, exhibiting a 7.3-fold increase in CRISPR models, while saturated C26:0-CoA shows no comparable rise. Using this compound as a calibrator or substrate in peroxisomal β-oxidation and SLC27A2 (VLACS) activity assays captures the true metabolic defect, unlike generic saturated standards. Authenticate your LC-ESI-MS/MS methods, elongase (ELOVL1/3/7) studies, and therapeutic screening workflows with the only physiologically relevant C26:1-CoA standard.

Molecular Formula C47H84N7O17P3S
Molecular Weight 1144.2 g/mol
Cat. No. B15548523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-hexacosenoyl-CoA
Molecular FormulaC47H84N7O17P3S
Molecular Weight1144.2 g/mol
Structural Identifiers
InChIInChI=1S/C47H84N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-38(56)75-31-30-49-37(55)28-29-50-45(59)42(58)47(2,3)33-68-74(65,66)71-73(63,64)67-32-36-41(70-72(60,61)62)40(57)46(69-36)54-35-53-39-43(48)51-34-52-44(39)54/h26-27,34-36,40-42,46,57-58H,4-25,28-33H2,1-3H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)/b27-26+
InChIKeyGGUUXBBWTGIIGE-CYYJNZCTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-Hexacosenoyl-CoA for X-ALD Research: A C26:1 Very Long-Chain Acyl-CoA Standard for Peroxisomal Metabolism Studies


(2E)-Hexacosenoyl-CoA (trans-2-hexacosenoyl-CoA, C26:1-CoA) is a monounsaturated very long-chain fatty acyl-coenzyme A (VLCFA-CoA) thioester with a 26-carbon acyl chain containing a trans double bond at the 2-position [1]. It belongs to the 2,3-trans-enoyl-CoA class of α,β-unsaturated acyl-CoAs, a core intermediate class in peroxisomal β-oxidation and fatty acid elongation cycles [1]. As an activated form of hexacosenoic acid (C26:1 fatty acid), this compound serves as an obligate metabolic intermediate requiring enzymatic conversion via acyl-CoA synthetases, primarily the very long-chain acyl-CoA synthetase encoded by SLC27A2 (FATP2/VLACS), which specifically activates fatty acids containing 22 or more carbons to their CoA derivatives [2]. Dysregulation of C26:1-CoA metabolism is directly implicated in X-linked adrenoleukodystrophy (X-ALD), an inherited peroxisomal disorder caused by ABCD1 transporter dysfunction [3].

Why (2E)-Hexacosenoyl-CoA Cannot Be Substituted by Other VLCFA-CoA Species in X-ALD Metabolic Studies


Very long-chain acyl-CoA species are not functionally interchangeable in X-linked adrenoleukodystrophy (X-ALD) research. ABCD1 transporter deficiency produces a highly selective, non-uniform accumulation pattern among VLCFA-CoA species, with hexacosenoyl (26:1)-CoA identified as the single most abundantly concentrated species, while its saturated counterpart hexacosanoyl (26:0)-CoA shows no comparable accumulation [1]. This stark differential accumulation is not predictable from chain length alone and is determined by distinct substrate specificities of elongase enzymes (ELOVL1, ELOVL3, ELOVL7) that preferentially produce specific monounsaturated VLCFA-CoAs from oleoyl-CoA precursors [1]. Consequently, using lignoceroyl-CoA (C24:0-CoA) or cerotoyl-CoA (C26:0-CoA) as surrogate standards for X-ALD metabolomics or enzymatic assays will fail to capture the disease-relevant C26:1-CoA pool dynamics, producing misleading quantification of peroxisomal β-oxidation impairment [1].

(2E)-Hexacosenoyl-CoA: Quantitative Evidence for Procurement and Experimental Selection Decisions


Differential Accumulation: 26:1-CoA vs. 26:0-CoA in ABCD1-Deficient Cellular Models of X-ALD

In ABCD1-deficient HeLa cells, (2E)-hexacosenoyl (26:1)-CoA was identified as the most abundantly concentrated VLCFA-CoA species, showing a 7.3-fold increase relative to wild-type controls, whereas its saturated counterpart hexacosanoyl (26:0)-CoA exhibited only a 2.2-fold increase, representing a 3.3-fold differential in disease-associated accumulation between the monounsaturated and saturated C26 species [1]. In primary fibroblasts from X-ALD patients, 26:1-CoA concentration reached 0.82 pmol/mg protein (vs. 0.20 pmol/mg in controls), a 4.1-fold elevation, while 26:0-CoA showed only 0.35 pmol/mg (vs. 0.19 pmol/mg), a 1.8-fold elevation, confirming that the monounsaturated species is the predominant disease-associated accumulating metabolite in both engineered and patient-derived systems [1].

X-linked adrenoleukodystrophy ABCD1 transporter deficiency VLCFA-CoA lipidomics peroxisomal β-oxidation

X-ALD Patient Fibroblast VLCFA-CoA Profiling: 26:1-CoA as the Dominant Disease Metabolite

LC-ESI-MS/MS profiling of acyl-CoA species in primary fibroblasts from X-ALD patients (n=3, harboring ABCD1 mutations c.1390-1G>A, c.1771C>T, and c.1850G>A) revealed that (2E)-hexacosenoyl (26:1)-CoA accumulated to 0.82 ± 0.15 pmol/mg protein, representing a 4.1-fold elevation over control fibroblasts (0.20 ± 0.03 pmol/mg). In the same patient samples, hexacosanoyl (26:0)-CoA measured only 0.35 ± 0.08 pmol/mg, a 1.8-fold elevation over controls (0.19 ± 0.02 pmol/mg). Among all VLCFA-CoA species detected (C22:0, C24:0, C24:1, C26:0, C26:1), 26:1-CoA showed the highest absolute concentration and the greatest fold-change in the disease state [1].

X-ALD patient fibroblasts VLCFA-CoA metabolomics ABCD1 mutation biomarker validation

Metabolic Turnover: 26:1-CoA vs. Oleoyl-CoA in ABCD1-Deficient Cells

Stable isotope pulse-chase experiments using [¹³C₁₈]oleoyl-CoA in ABCD1-deficient HeLa cells demonstrated that the metabolic turnover rate of (2E)-hexacosenoyl (26:1)-CoA was almost identical to that of oleoyl (18:1)-CoA in both wild-type and ABCD1-deficient cells [1]. Specifically, 26:1-CoA was shown to be primarily synthesized via elongation of oleoyl-CoA through the ELOVL1/3/7-mediated elongation pathway, rather than through direct activation of dietary C26:1 fatty acids. The finding that 26:1-CoA maintains normal turnover kinetics despite ABCD1 deficiency indicates that the observed accumulation results from impaired peroxisomal import and subsequent β-oxidation, not from altered synthesis rates [1].

VLCFA-CoA metabolic flux stable isotope tracing fatty acid elongation ABCD1 deficiency

Enzymatic Activation: SLC27A2 Substrate Specificity for ≥C22 VLCFAs

The very long-chain acyl-CoA synthetase encoded by SLC27A2 (FATP2/VLACS/ACSVL1) demonstrates strict chain-length specificity, activating long-chain, branched-chain, and very-long-chain fatty acids containing 22 or more carbons to their CoA derivatives, but not shorter-chain fatty acids (1]. Decreased peroxisomal SLC27A2 enzyme activity is in part responsible for the biochemical pathology in X-linked adrenoleukodystrophy [1]. This isozyme is expressed primarily in liver and kidney and localizes to both endoplasmic reticulum and peroxisomes, but not mitochondria [1].

acyl-CoA synthetase SLC27A2 FATP2 VLCFA activation peroxisomal enzyme activity

Chemo-Enzymatic Synthesis: Access to α,β-Unsaturated Enoyl-CoA Standards

Systematic evaluation of five chemo-enzymatic methods for acyl-CoA thioester synthesis established optimized protocols for three distinct acyl-CoA classes: saturated acyl-CoAs, α,β-unsaturated acyl-CoAs (enoyl-CoA derivatives including (2E)-hexacosenoyl-CoA), and α-carboxylated acyl-CoAs [1]. Using these methods, 26 different CoA thioesters were synthesized with yields of ≥40%, and substrate promiscuity of three acyl-CoA dehydrogenases enabled simple conversion of saturated acyl-CoAs to enoyl-CoAs [1]. The study provides class-specific guidance that α,β-unsaturated enoyl-CoAs require distinct synthetic approaches compared to saturated counterparts due to the reactivity of the conjugated double bond system [1].

acyl-CoA synthesis enoyl-CoA preparation chemo-enzymatic methods metabolomics standards

Evidence-Backed Research and Procurement Applications for (2E)-Hexacosenoyl-CoA


X-ALD Metabolomics: LC-MS/MS Quantification of Disease-Associated VLCFA-CoA Biomarkers

Procure (2E)-hexacosenoyl-CoA as an authenticated analytical standard for developing and validating LC-ESI-MS/MS methods that quantify VLCFA-CoA species in ABCD1-deficient cell models and patient-derived fibroblasts. Evidence demonstrates that 26:1-CoA is the most abundantly accumulated VLCFA-CoA species in both CRISPR-engineered ABCD1-deficient HeLa cells (7.3-fold increase) and X-ALD patient fibroblasts (4.1-fold increase), far exceeding the accumulation of saturated C26:0-CoA [1]. Use of this compound as a calibration standard enables accurate, disease-relevant quantification that generic C26:0-CoA standards cannot provide [1].

In Vitro Peroxisomal β-Oxidation Assays Using ABCD1 Substrate

Employ (2E)-hexacosenoyl-CoA as the direct substrate in peroxisomal β-oxidation assays to measure ABCD1 transporter-dependent import and degradation activity. Metabolic pulse-chase studies confirm that 26:1-CoA is synthesized endogenously from oleoyl-CoA via VLCFA elongation and exhibits normal turnover kinetics, with accumulation in ABCD1-deficient cells arising specifically from impaired peroxisomal import rather than altered synthesis rates [1]. This establishes 26:1-CoA, not its saturated analog, as the physiologically relevant substrate for evaluating ABCD1 transport function and screening potential therapeutic interventions targeting peroxisomal VLCFA metabolism [1].

SLC27A2 (VLACS) Enzymatic Activity Screening and Inhibitor Assays

Use (2E)-hexacosenoyl-CoA as a reference product standard in SLC27A2 (VLACS/FATP2) enzymatic activity assays measuring the ATP-dependent activation of C26:1 fatty acids to their CoA derivatives. SLC27A2 exhibits strict chain-length specificity, activating fatty acids of ≥22 carbons while ACSL family isoforms act on C12-C20 substrates [1]. The decreased peroxisomal activity of this enzyme contributes to X-ALD biochemical pathology [1], making (2E)-hexacosenoyl-CoA the appropriate positive control and product standard for VLACS activity measurements and for screening compounds that may modulate this specific acyl-CoA synthetase activity [1].

VLCFA Elongation Pathway Studies: ELOVL1/3/7 Substrate Profiling

Incorporate (2E)-hexacosenoyl-CoA as an authentic standard for studying the VLCFA elongation cycle catalyzed by ELOVL1, ELOVL3, and ELOVL7 elongase isoforms. Evidence demonstrates that 26:1-CoA is synthesized primarily through elongation of oleoyl-CoA via this endoplasmic reticulum-bound enzymatic complex [1]. As an α,β-unsaturated enoyl-CoA, this compound represents a key intermediate class in the elongation cycle, and its authenticated standard enables accurate monitoring of elongation pathway flux and isoform-specific substrate preferences in mammalian VLCFA biosynthesis studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2E)-hexacosenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.